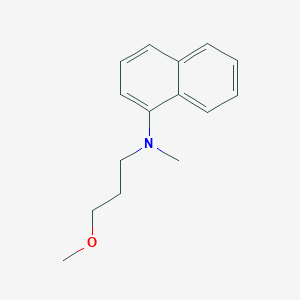
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis due to their stability and reactivity. This particular compound features two alkyl substituents, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable dithiol with an appropriate alkylating agent. One common method is the reaction of 1,3-propanedithiol with 3-methylbut-2-en-1-yl and 2-methylprop-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding dithiol.
Substitution: Various substituted dithianes depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Potential use in the development of biologically active molecules.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group for carbonyl compounds by forming stable dithiane derivatives. The sulfur atoms in the dithiane ring can coordinate with metal catalysts, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
1,3-Dithiane: The parent compound without alkyl substituents.
2-Methyl-1,3-dithiane: A similar compound with a single methyl substituent.
2,2-Dimethyl-1,3-dithiane: A compound with two methyl substituents at the 2-position.
Uniqueness
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane is unique due to the presence of two different alkyl substituents, which can influence its reactivity and potential applications. The specific arrangement of these substituents can lead to distinct chemical properties compared to other dithiane derivatives.
特性
CAS番号 |
63426-14-2 |
|---|---|
分子式 |
C13H22S2 |
分子量 |
242.4 g/mol |
IUPAC名 |
2-(3-methylbut-2-enyl)-2-(2-methylprop-1-enyl)-1,3-dithiane |
InChI |
InChI=1S/C13H22S2/c1-11(2)6-7-13(10-12(3)4)14-8-5-9-15-13/h6,10H,5,7-9H2,1-4H3 |
InChIキー |
VOOGBLITXVBJPB-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1(SCCCS1)C=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
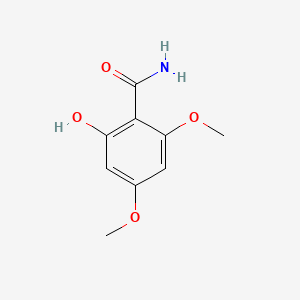
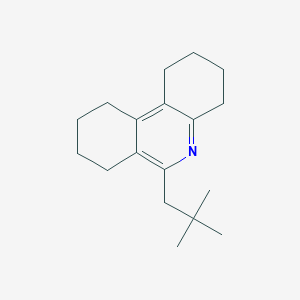

![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
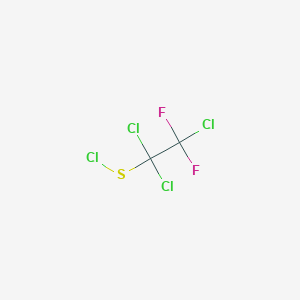
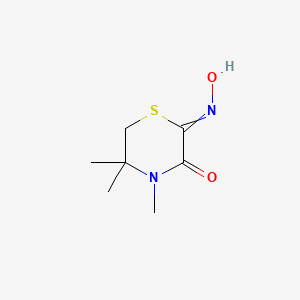
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)



